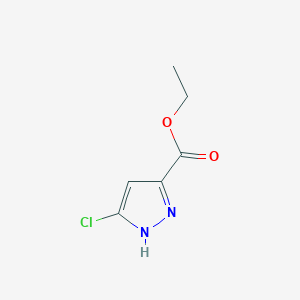

ethyl 3-chloro-1H-pyrazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

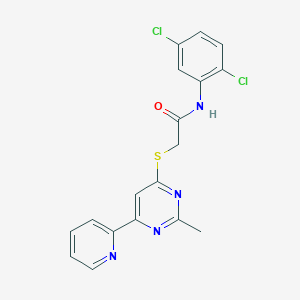

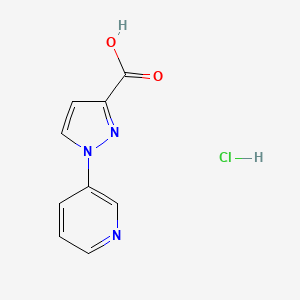

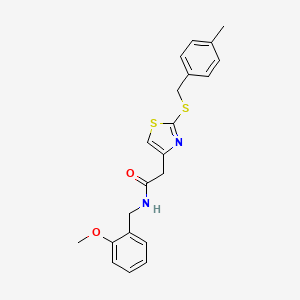

Ethyl 3-chloro-1H-pyrazole-5-carboxylate is a chemical compound with the linear formula C6H7ClN2O2 . It is a member of the pyrazole family, which are heterocyclic compounds containing a 5-membered ring structure made up of two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including ethyl 3-chloro-1H-pyrazole-5-carboxylate, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis method for a similar compound, ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, involves an oxidation reaction in an acetonitrile system in the presence of potassium persulfate using sulfuric acid as a catalyst .

Molecular Structure Analysis

The molecular structure of ethyl 3-chloro-1H-pyrazole-5-carboxylate is characterized by a 5-membered pyrazole ring with a chlorine atom at the 3-position and a carboxylate ester group at the 5-position . The InChI code for this compound is 1S/C6H7ClN2O2/c1-2-11-6(10)4-3-5(7)9-8-4/h3H,2H2,1H3,(H,8,9) .

Chemical Reactions Analysis

Pyrazoles, including ethyl 3-chloro-1H-pyrazole-5-carboxylate, are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their frequent use in these applications .

Physical And Chemical Properties Analysis

Ethyl 3-chloro-1H-pyrazole-5-carboxylate is a white to yellow solid . It has a molecular weight of 174.59 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemistry of Structurally Unique Hexasubstituted Pyrazolines

Ethyl 3-chloro-1H-pyrazole-5-carboxylate plays a crucial role in the synthesis of hexasubstituted pyrazolines, a category of compounds with diverse structural uniqueness. The synthesis process involves the development of pentasubstituted 2H-pyrazoles, which serve as key starting materials. These materials facilitate the production of various series of highly substituted pyrazolines, demonstrating applications in generating hexasubstituted cyclopropanes and acting as effective oxygen-atom transfer reagents. This highlights the compound's significant contribution to the synthesis of novel pyrazoline derivatives with potential application in organic chemistry and materials science (Baumstark, Vásquez, & Mctush-Camp, 2013).

Chemistry of Pyrazoline-5-ones as Privileged Scaffold in Heterocycles Synthesis

Ethyl 3-chloro-1H-pyrazole-5-carboxylate is identified as a valuable building block in synthesizing heterocyclic compounds, including pyrazolo-imidazoles and spiropyrans. Its derivatives exhibit a broad range of reactivity, making them instrumental in the construction of various heterocycles. This reactivity underpins the molecule's importance in the fields of medicinal chemistry and dye synthesis, where it enables the generation of versatile cynomethylene dyes from a wide array of precursors. This underlines the compound's broad utility in synthesizing complex molecules with significant biological and industrial applications (Gomaa & Ali, 2020).

Pyrazole Carboxylic Acid Derivatives in Medicinal Chemistry

The versatility of ethyl 3-chloro-1H-pyrazole-5-carboxylate extends into medicinal chemistry, where its derivatives, such as pyrazole carboxylic acid derivatives, serve as significant scaffolds. These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Their synthesis and biological applications underscore the molecule's importance in developing new therapeutic agents, highlighting its pivotal role in advancing drug discovery and development (Cetin, 2020).

Safety and Hazards

Zukünftige Richtungen

Pyrazoles, including ethyl 3-chloro-1H-pyrazole-5-carboxylate, have been the focus of increasing interest over the past decades due to their low toxicity and high bioactivity . Future research may focus on developing novel strategies for the synthesis of pyrazole derivatives and exploring their wide applications .

Eigenschaften

IUPAC Name |

ethyl 5-chloro-1H-pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-2-11-6(10)4-3-5(7)9-8-4/h3H,2H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXRAGHWFXPRSLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-chloro-1H-pyrazole-5-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,6-dimethylphenyl)butanamide](/img/structure/B2535143.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2535149.png)

![N-(4-ethoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2535150.png)

![methyl (S)-2-(4-(4-chlorophenyl)-2-formyl-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B2535159.png)

![[5-(4-Chlorophenyl)-7-{[(4-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2535160.png)